3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through several methods. One common approach involves the reaction of 3-acetoxybenzaldehyde with trifluoroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Acetoxyphenylboronic acid: Shares the acetoxyphenyl moiety but differs in the presence of a boronic acid group.
3-Acetoxy-2-methylbenzoic acid: Similar structure with an additional methyl group and a carboxylic acid instead of a trifluoromethyl ketone.
Uniqueness
3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
898787-77-4 |
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Molecular Formula |
C11H9F3O3 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
[3-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate |
InChI |
InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-3-8(5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
JZHOGTMRQWYMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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